![molecular formula C5H3F3N2O2 B2983623 1-(Trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2092678-51-6](/img/structure/B2983623.png)
1-(Trifluoromethyl)pyrazole-3-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a heterocyclic building block . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis
The molecular formula of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is C6H5F3N2O2 . It has a molecular weight of 194.11 g/mol . The compound has one hydrogen bond donor and six hydrogen bond acceptors .Scientific Research Applications
Antifungal Activity
The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown moderate to excellent antifungal activities against seven phytopathogenic fungi .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from the compound, are widely used in the agrochemical industry for crop protection. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Pesticides
The compound is an important intermediate in the synthesis of pesticides. An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, has been studied .
Biological Properties
The molecule has a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
The primary target of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is Caspase-1 , a thiol protease . Caspase-1 plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin (IL)-1β and IL-18 .
Mode of Action
It is known that the compound interacts with its target, caspase-1, which is involved in the cleavage of il-1β between an asp and an ala, releasing the mature cytokine . This cytokine is involved in a variety of inflammatory processes .
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethyl)pyrazole-3-carboxylic acid are related to the inflammatory response. The compound’s interaction with Caspase-1 leads to the maturation of IL-1β, which is involved in various inflammatory processes .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties influence its bioavailability .
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid’s action are primarily related to its role in inflammation. By interacting with Caspase-1, the compound facilitates the maturation of IL-1β, leading to an inflammatory response .
Future Directions
Pyrazoles are gaining more attention in the field of medicinal chemistry due to their interesting pharmacological properties . They have important applications in material chemistry and as brightening agents . Future research may focus on exploring these properties further and developing new synthetic methods where pyrazoles take part .
properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-3(9-10)4(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBHWQFPDROPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2092678-51-6 |
Source
|
Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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